Non-Prodrug Status and Structural Differentiation from Enalapril and Captopril
Lisinopril differs fundamentally from enalapril and captopril in structural class and activation requirements. Lisinopril is a carboxyl-containing, non-sulfhydryl ACE inhibitor that circulates as the active species without requiring biotransformation; in contrast, enalapril is a prodrug that must undergo hepatic de-esterification to the active metabolite enalaprilat before exerting ACE inhibition, and captopril contains a sulfhydryl group associated with distinct adverse effect profiles including skin rash, taste abnormalities, and blood dyscrasias [1]. Lisinopril is the lysine analogue of enalaprilat and is hydrophilic (XLogP = -0.93), whereas most other ACE inhibitors exhibit greater lipophilicity [2].
| Evidence Dimension | Prodrug status and metabolic activation requirement |
|---|---|
| Target Compound Data | Active drug; no hepatic metabolism required; excreted unchanged in urine |
| Comparator Or Baseline | Enalapril: prodrug requiring hepatic de-esterification to enalaprilat; Captopril: active drug but sulfhydryl-containing |
| Quantified Difference | Qualitative categorical difference (active vs prodrug; carboxyl vs sulfhydryl functional group) |
| Conditions | Structural classification based on functional binding group and metabolic pathway analysis |
Why This Matters
Non-prodrug status eliminates interpatient variability from hepatic activation, reduces potential for drug-drug interactions involving CYP enzymes, and ensures predictable pharmacokinetics in hepatic impairment—critical for reproducible research protocols and consistent clinical outcomes.
- [1] Zusman RM. Angiotensin converting enzyme inhibitors: Comparative structure, pharmacokinetics, and pharmacodynamics. Cardiovasc Drugs Ther. 1990;4:199-206. View Source
- [2] Piepho RW. Overview of the angiotensin-converting-enzyme inhibitors. Am J Health Syst Pharm. 2000 Oct 1;57 Suppl 1:S3-7. PMID: 11030016. View Source
